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Compound of Interest

Compound Name: Decafluorobenzhydrol

Cat. No.: B167739

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated
alcohol with the chemical formula (CeFs)2CHOH. The presence of ten fluorine atoms
significantly influences its chemical and physical properties, making it a compound of interest in
various fields, including medicinal chemistry and materials science. This technical guide
provides a comprehensive overview of the reactivity and stability of decafluorobenzhydrol,
compiling available data on its synthesis, chemical behavior, and degradation.

Physicochemical Properties

A summary of the key physicochemical properties of decafluorobenzhydrol is presented in
Table 1.

Table 1: Physicochemical Properties of Decafluorobenzhydrol
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Property Value Reference
Molecular Formula C13H2F100 [1112]
Molecular Weight 364.14 g/mol [1][2]
Appearance White to off-white crystalline o
powder

Melting Point 77-80 °C [1]

Boiling Point 110 °C at 1.5 mmHg [1]
Solubility Insoluble in water [1]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of decafluorobenzhydrol are
not widely available in publicly accessible literature, its synthesis can be inferred from standard
organic chemistry reactions. A plausible synthetic route is the reduction of
decafluorobenzophenone.

Decafluorobenzophenone

Decafluorobenzhydrol

Reducing Agent
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Caption: Plausible synthetic route to decafluorobenzhydrol.

Reactivity Profile

The reactivity of decafluorobenzhydrol is largely dictated by the electron-withdrawing nature
of the two pentafluorophenyl rings and the hydroxyl group.
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» Oxidation: The secondary alcohol group in decafluorobenzhydrol can be oxidized to the
corresponding ketone, decafluorobenzophenone. This reaction is a standard transformation
for secondary alcohols.

Decafluorobenzhydrol

Decafluorobenzophenone

Oxidizing Agent
(e.g., PCC, PDC, Swern)

Click to download full resolution via product page
Caption: Oxidation of decafluorobenzhydrol.

« Esterification and Etherification: The hydroxyl group can participate in esterification reactions
with carboxylic acids or their derivatives, and etherification reactions. The high degree of
fluorination may influence the reaction rates and conditions required for these
transformations.

» Acidity: The electron-withdrawing pentafluorophenyl groups are expected to increase the
acidity of the hydroxyl proton compared to non-fluorinated benzhydrol.

Stability Studies

Detailed stability studies on decafluorobenzhydrol are not extensively reported. However,
general principles of drug stability testing, as outlined by the International Council for
Harmonisation (ICH) guidelines, can be applied to assess its stability profile. These studies,
known as forced degradation studies, are crucial in identifying potential degradation products
and pathways.[3][4][5]

Forced Degradation Experimental Protocol

A general protocol for conducting forced degradation studies on decafluorobenzhydrol is
outlined below. This protocol should be adapted based on the specific analytical methods
available and the intended application of the compound.
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Objective: To investigate the stability of decafluorobenzhydrol under various stress conditions
and to identify potential degradation products.

Materials:

Decafluorobenzhydrol

e Hydrochloric acid (HCI), 0.1 Mand 1 M

e Sodium hydroxide (NaOH), 0.1 Mand 1 M
e Hydrogen peroxide (H202), 3% and 30%
o Acetonitrile (ACN), HPLC grade

o Water, HPLC grade

o Photostability chamber

e Oven/climate chamber

e HPLC-UV/MS system

Procedure:

o Preparation of Stock Solution: Prepare a stock solution of decafluorobenzhydrol in a
suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

e Stress Conditions:

o Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCI in separate vials. Keep
the vials at room temperature and an elevated temperature (e.g., 60 °C).

o Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
Keep the vials at room temperature and an elevated temperature (e.g., 60 °C).

o Oxidation: Mix the stock solution with 3% H202 and 30% H20:2 in separate vials. Keep the
vials at room temperature, protected from light.
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o Thermal Degradation: Place a solid sample and a solution of decafluorobenzhydrol in an
oven at an elevated temperature (e.g., 80 °C).

o Photostability: Expose a solid sample and a solution of decafluorobenzhydrol to light in a
photostability chamber according to ICH Q1B guidelines.[6][7][8][9][10] A control sample
should be wrapped in aluminum foil to protect it from light.

o Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily), withdraw
aliquots from each vial. Neutralize the acidic and basic samples before analysis. Analyze the
samples by a validated stability-indicating HPLC-UV/MS method to determine the purity of
decafluorobenzhydrol and to detect and identify any degradation products.
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Caption: Workflow for forced degradation studies.
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Potential Degradation Pathways

Based on the chemical structure of decafluorobenzhydrol and general knowledge of
degradation mechanisms of related compounds, several potential degradation pathways can
be postulated. The high stability of the C-F bond suggests that degradation will likely involve
the C-O or C-H bonds.[1]
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Caption: Potential degradation pathways of decafluorobenzhydrol.

Analytical Characterization

The characterization of decafluorobenzhydrol and its potential degradation products relies on
various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected signals in the 1H,
13C, and °F NMR spectra of decafluorobenzhydrol would provide key structural information.
The °F NMR spectrum, in particular, would be characteristic of the pentafluorophenyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The fragmentation of decafluorobenzhydrol under electron ionization would
likely involve cleavage of the C-C bond between the phenyl rings and the carbinol carbon, as
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well as loss of water. The mass spectrum of the related compound, decafluorobenzophenone,
shows characteristic fragments that can serve as a reference.[11][12][13][14][15][16]

Conclusion

Decafluorobenzhydrol is a highly fluorinated alcohol with unique properties that make it a
valuable compound in synthetic and medicinal chemistry. While detailed reactivity and stability
data are not extensively published, this guide provides a framework for understanding its
chemical behavior based on its structure and the general principles of organic chemistry and
drug degradation. Further experimental studies are necessary to fully elucidate its reaction
kinetics, degradation pathways, and long-term stability, which will be crucial for its broader
application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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